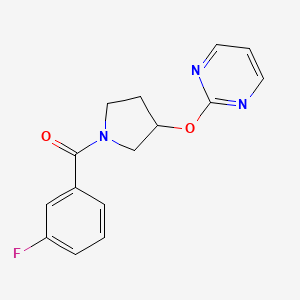
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that likely contains a pyrrolidine ring, a pyrimidine moiety, and a fluorophenyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms and is known to exhibit a wide range of pharmacological activities . Fluorophenyl refers to a phenyl group (a ring of six carbon atoms) with a fluorine atom attached.
科学的研究の応用
Molecular Structure Analysis and Synthesis
(3-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone and its derivatives are involved in complex synthetic pathways and molecular structure analyses. A study detailed the synthesis and crystal structure analysis of related compounds, emphasizing the significance of density functional theory (DFT) in understanding the molecular structure and conformational stability. This approach helps in the conformational analysis and reveals physicochemical properties, which are crucial in developing and understanding the compound's potential applications (Huang et al., 2021).
Formulation Development for Poorly Soluble Compounds
The compound has also been studied in the context of developing formulations for poorly soluble compounds. Research shows efforts to create a precipitation-resistant solution to enhance the in vivo exposure of such compounds, with a focus on preventing or delaying precipitation from solution. This has significant implications for early toxicology and clinical studies of the compound, potentially aiding in the treatment of arrhythmia (Burton et al., 2012).
Anticonvulsant Activity and Sodium Channel Blockage
Further research indicates the potential of this compound derivatives in medical applications, particularly as anticonvulsant agents. These compounds have been evaluated for their ability to block sodium channels, suggesting a potential role in the treatment of seizure disorders (Malik & Khan, 2014).
Antimicrobial and Antiproliferative Activities
Moreover, the compound and its derivatives have been linked to antimicrobial and antiproliferative activities. Synthesis and screening of these compounds reveal notable antimicrobial activities, suggesting potential therapeutic applications. Molecular docking and computational studies further support these findings, providing insights into the compound's interactions at the molecular level (Fahim et al., 2021).
Spectroscopic Properties and Emission Characteristics
The spectroscopic properties of related compounds have also been a subject of study. Research into the electronic absorption, excitation, and fluorescence properties of these compounds sheds light on their potential applications in material science, especially due to their dual fluorescence and charge transfer separation features (Al-Ansari, 2016).
将来の方向性
The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and biological activity. Given the wide range of activities exhibited by pyrimidine and pyrrolidine derivatives , this compound could potentially be a candidate for drug development.
特性
IUPAC Name |
(3-fluorophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-12-4-1-3-11(9-12)14(20)19-8-5-13(10-19)21-15-17-6-2-7-18-15/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMMWNDIAYFMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
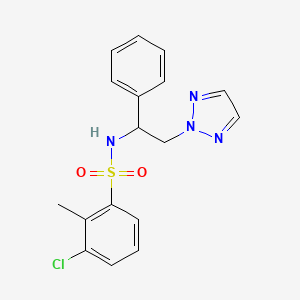
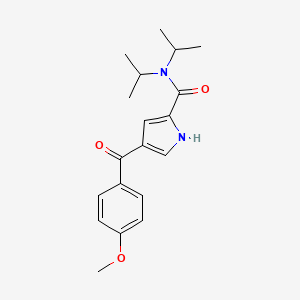

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
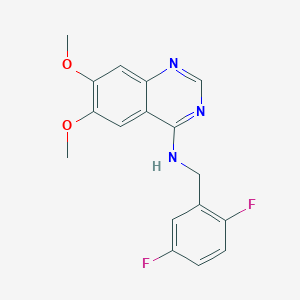

![2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine](/img/structure/B2464088.png)
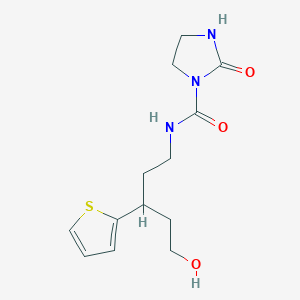
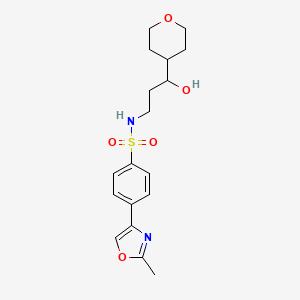
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)
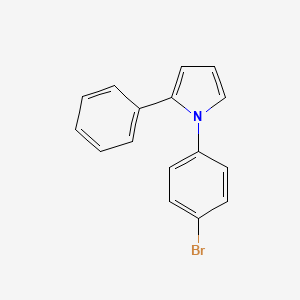
![N-(3-ethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464098.png)
